1-Isoquinolinamine, 7-methoxy-

Overview

Description

Synthesis Analysis

The synthesis of 1-Isoquinolinamine, 7-methoxy- involves a series of chemical reactions. One method involves warming a solution of 7-methoxyisoquinoline in N,N-dimethylaniline at 60° C, then adding sodium amide. The reaction mixture is heated at 130° C for 2 hours, stirred for an additional hour under the same conditions, and then cooled. The reaction mixture is poured into ice water and extracted with chloroform. The extract is washed with water, dried over anhydrous magnesium sulfate, and the drying agent is removed by filtration. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel and recrystallized from benzene to give the title compound.Molecular Structure Analysis

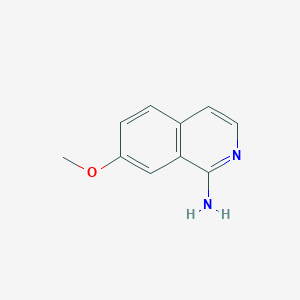

The molecular structure of 1-Isoquinolinamine, 7-methoxy- is represented by the InChI key DFGBZXMIKBTZGK-UHFFFAOYSA-N. The canonical SMILES representation is COC1=CC2=C (C=C1)C=CN=C2N.Chemical Reactions Analysis

The chemical reactions involving 1-Isoquinolinamine, 7-methoxy- are complex and involve multiple steps. For instance, the synthesis process involves reactions with N,N-dimethylaniline and sodium amide.Physical And Chemical Properties Analysis

1-Isoquinolinamine, 7-methoxy- has a molecular weight of 174.20 g/mol. Its molecular formula is C10H10N2O. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .Future Directions

The future directions of research on 1-Isoquinolinamine, 7-methoxy- could involve further exploration of its antitumor potential, as suggested by studies on isoquinolinamine analogs . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research.

properties

CAS RN |

42398-75-4 |

|---|---|

Product Name |

1-Isoquinolinamine, 7-methoxy- |

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

7-methoxyisoquinolin-1-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12) |

InChI Key |

DFGBZXMIKBTZGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]propan-2-amine](/img/structure/B8802310.png)